molecular formula C12H20B2F8N6 B8101785 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI)

1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI)

Cat. No.: B8101785
M. Wt: 421.9 g/mol
InChI Key: WLNFQIXRVSNXHK-UHFFFAOYSA-P
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Description

1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI) is a chemical compound with the molecular formula C4H6N2BF It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] can be synthesized through the reaction of 1-methylimidazole with tetrafluoroboric acid. The reaction typically involves mixing 1-methylimidazole with a solution of tetrafluoroboric acid in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure high yield and purity. The production process may involve continuous flow reactors, distillation, and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form N-methylimidazole derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

  • Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be carried out using various electrophiles and nucleophiles under different reaction conditions.

Major Products Formed:

  • Oxidation reactions can produce N-oxide derivatives of N-methylimidazole.

  • Reduction reactions can yield imidazole derivatives with reduced functional groups.

  • Substitution reactions can lead to the formation of various substituted imidazole compounds.

Scientific Research Applications

1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] has several scientific research applications, including:

  • Chemistry: It is used as a catalyst or reagent in organic synthesis and chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate enzyme mechanisms and biochemical pathways.

  • Industry: The compound is used in various industrial processes, such as in the production of polymers and materials.

Mechanism of Action

1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] is similar to other imidazole derivatives, such as 1H-imidazole, 1-ethyl-, mono[tetrafluoroborate(1-)] and 1H-imidazole, 1-propyl-, mono[tetrafluoroborate(1-)]. it is unique in its specific substitution pattern and the presence of the tetrafluoroborate group, which imparts distinct chemical and physical properties.

Comparison with Similar Compounds

  • 1H-Imidazole, 1-ethyl-, mono[tetrafluoroborate(1-)]

  • 1H-Imidazole, 1-propyl-, mono[tetrafluoroborate(1-)]

  • 1H-Imidazole, 1-butyl-, mono[tetrafluoroborate(1-)]

  • 1H-Imidazole, 1-pentyl-, mono[tetrafluoroborate(1-)]

This compound's unique properties and applications make it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

1-methylimidazole;3-methyl-1H-imidazol-3-ium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6N2.2BF4/c3*1-6-3-2-5-4-6;2*2-1(3,4)5/h3*2-4H,1H3;;/q;;;2*-1/p+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNFQIXRVSNXHK-UHFFFAOYSA-P
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CN1C=CN=C1.C[N+]1=CNC=C1.C[N+]1=CNC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20B2F8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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